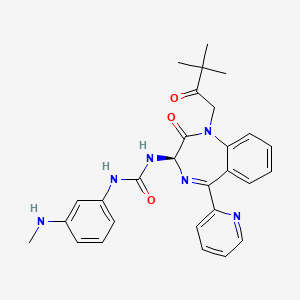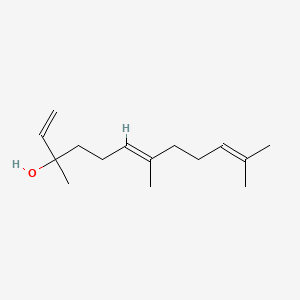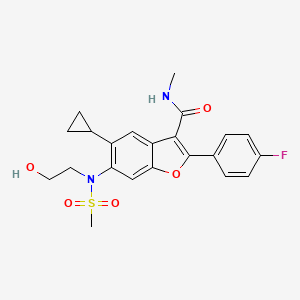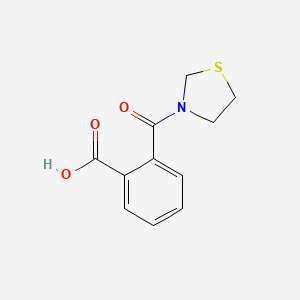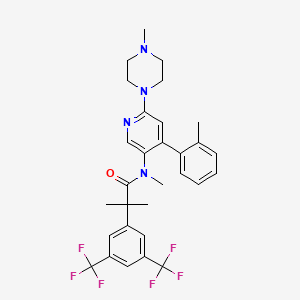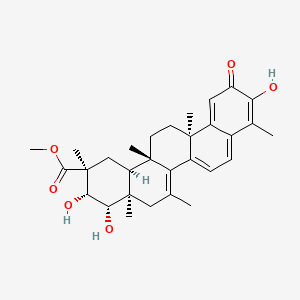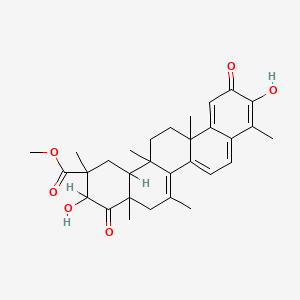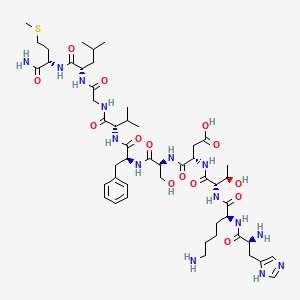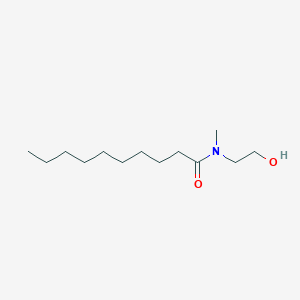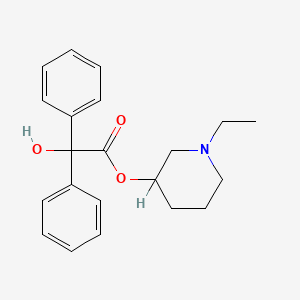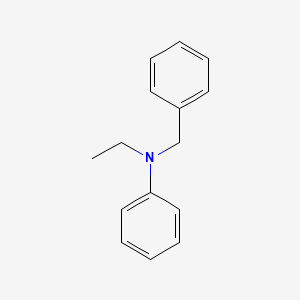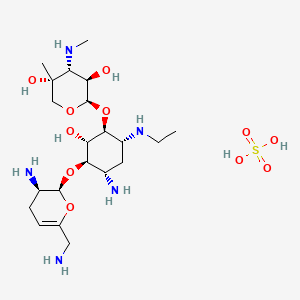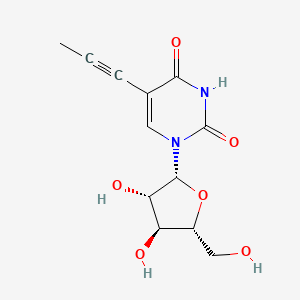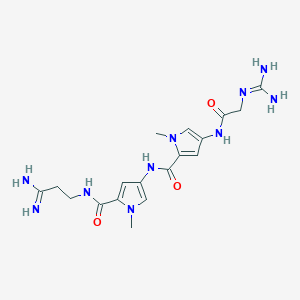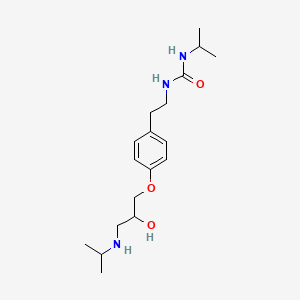
Pafenolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pafenolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The chemical formula for this compound is C18H31N3O3, and it has a molar mass of 337.464 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pafenolol involves several steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the phenoxypropanolamine structure, followed by the introduction of the isopropylamino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pafenolol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Pafenolol has been extensively studied for its pharmacological properties. Some key applications include:
Cardiovascular Research: Used to study the effects of beta-blockers on heart rate and blood pressure.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in the body.
Drug Interactions: Studies on how this compound interacts with other medications and its impact on drug efficacy and safety.
Mechanism of Action
Pafenolol exerts its effects by selectively binding to beta-1 adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and arrhythmias . The molecular targets include the beta-1 adrenergic receptors in the heart, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Pafenolol is similar to other beta-blockers such as atenolol and metoprolol. it has unique properties that make it distinct:
Atenolol: Like this compound, atenolol is a selective beta-1 blocker but has a different pharmacokinetic profile, with lower lipid solubility and a longer half-life.
Metoprolol: Another beta-1 selective blocker, metoprolol has a higher lipid solubility compared to this compound, leading to different absorption and distribution characteristics.
Conclusion
This compound is a valuable compound in the field of cardiovascular medicine, with unique properties that make it effective in treating hypertension and arrhythmias. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in both clinical and experimental settings.
Properties
CAS No. |
75949-61-0 |
|---|---|
Molecular Formula |
C18H31N3O3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |
InChI Key |
PKWZWSXSCKVUJB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pafenolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


